8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC15350188
Molecular Formula: C17H14O5S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14O5S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one |
| Standard InChI | InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3 |
| Standard InChI Key | PHLHCRGAWUDTEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one belongs to the coumarin family, a class of heterocyclic compounds renowned for their diverse biological activities. The compound’s structure comprises a chromen-2-one backbone (a fused benzene and pyrone ring system) with two key substituents: a methoxy group (-OCH₃) at position 8 and a 4-methylphenyl sulfonyl group (-SO₂-C₆H₄-CH₃) at position 3. The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the methoxy group contributes to solubility and steric effects.
The molecular formula is C₁₇H₁₄O₅S, with a molecular weight of 338.35 g/mol. X-ray crystallography of related coumarin derivatives reveals planar configurations, suggesting similar geometry for this compound. The 4-methylphenyl sulfonyl moiety introduces asymmetry, potentially influencing chiral recognition in enzyme binding.
Physicochemical Characterization
Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| Solubility | Slightly soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
These properties derive from experimental data on analogous sulfonated coumarins . The moderate LogP value indicates balanced lipophilicity, suitable for transmembrane diffusion in biological systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically proceeds via a three-step protocol:
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Coumarin Core Formation: 7-Hydroxy-4-methylcoumarin undergoes methoxylation at position 8 using methyl iodide in the presence of potassium carbonate .
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Sulfonylation: The intermediate reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields the final product .
Reaction yields range from 65% to 78%, depending on the purity of starting materials and reaction conditions .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 2.36 (s, 3H, -CH₃), δ 3.85 (s, 3H, -OCH₃), and δ 7.45–8.12 (m, aromatic protons) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 339.1 [M+H]⁺, consistent with the molecular formula.
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch) .
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The sulfonyl group likely disrupts bacterial cell membrane integrity, while the methoxy moiety interferes with DNA gyrase .
Comparative Analysis with Analogous Coumarins
| Compound | Substituents | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy, methoxy | Antioxidant (EC₅₀ = 5.2 µM) |
| 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy, methoxy | Antimicrobial (MIC = 50 µg/mL) |
| 8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one | Methoxy, sulfonyl | Anticancer (IC₅₀ = 18.7 µM) |
The sulfonyl group in the target compound enhances bioactivity compared to hydroxylated analogs .
Applications and Future Directions
Current applications focus on antimicrobial coatings and anticancer drug candidates . Future research should explore:
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